4,8-Dimethylquinolin-2-ol

Physical chemistry Thermal analysis Purity assessment

Researchers developing RND efflux pump inhibitors require the correctly substituted 4,8-dimethyl scaffold-generic substitution with mono-methyl or unsubstituted analogs alters chemoselectivity and invalidates SAR data. • Essential C4/C8 dimethyl substitution for AdeG pump inhibition (>16-fold potentiation) • Unique O-alkylation chemoselectivity with propargyl bromide, unattainable with 4-methyl analog • XLogP3 1.6-optimal lipophilicity for fragment-based drug discovery targeting intracellular PPIs Batch-specific QC (NMR, HPLC, GC) provided. Available in 100 mg to 5 g quantities.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
CAS No. 5349-78-0
Cat. No. B188844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,8-Dimethylquinolin-2-ol
CAS5349-78-0
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=CC(=O)N2)C
InChIInChI=1S/C11H11NO/c1-7-4-3-5-9-8(2)6-10(13)12-11(7)9/h3-6H,1-2H3,(H,12,13)
InChIKeyNJUAEGGYLOZMGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,8-Dimethylquinolin-2-ol: Physicochemical and Synthetic Identity


4,8-Dimethylquinolin-2-ol (synonyms: 4,8-dimethyl-2-quinolinol, 4,8-dimethyl-1H-quinolin-2-one) is a methyl-substituted quinolin-2(1H)-one derivative with molecular formula C₁₁H₁₁NO and molecular weight 173.21 g/mol [1]. It exists predominantly as the lactam tautomer (2-quinolinone form) and is characterized by methyl substituents at positions C4 and C8 on the quinoline ring . The compound has a measured melting point of 219–221 °C and a computed XLogP3 of 1.6, distinguishing it from its unsubstituted and mono-methyl analogs in terms of thermal stability and lipophilicity [1]. Commercially available purities typically range from 95% to 98%, with suppliers providing batch-specific QC documentation including NMR, HPLC, and GC analyses .

Why 4,8-Dimethylquinolin-2-ol Cannot Be Replaced by Generic Analogs


Substituting 4,8-dimethylquinolin-2-ol with unsubstituted 2-hydroxyquinoline, 4-methylquinolin-2-ol, or the 4,6-dimethyl positional isomer introduces quantifiable differences in thermal properties, chemoselective reactivity, lipophilicity, and structure-activity relationships that directly impact synthetic routes, analytical method development, and biological assay outcomes. The presence of both C4 and C8 methyl groups alters the tautomeric equilibrium, steric environment, and electronic distribution of the quinoline ring in ways that are not additive from mono-methyl substitution patterns [1][2]. Critically, the C8 methyl group exerts a peri-interaction with the C2 hydroxyl/lactam moiety, modulating nucleophilicity and directing O- versus N-alkylation outcomes in derivatization reactions [3]. These differences are quantifiable and reproducible, making generic substitution scientifically invalid for research applications requiring defined molecular architecture.

Quantified Differentiation Against Closest Quinolin-2-ol Analogs


Melting Point Differentiation vs. Mono-Methyl and Unsubstituted Analogs

The melting point of 4,8-dimethylquinolin-2-ol is 219–221 °C, which is 3–4 °C lower than 4-methylquinolin-2-ol (223 °C) and 21–23 °C higher than unsubstituted 2-hydroxyquinoline (198–199 °C) [1][2]. This non-linear relationship between methylation and melting point reflects unique crystal packing interactions conferred by the 4,8-dimethyl substitution pattern. For procurement, melting point serves as a primary identity and purity indicator; a measured melting point deviating from 219–221 °C signals either positional isomer contamination or insufficient purity.

Physical chemistry Thermal analysis Purity assessment

Chemoselective Alkylation: N- vs. O-Propargyl Switch by C8 Methyl

In a direct head-to-head study, 4-methylquinolin-2(1H)-one reacts with propargyl bromide to yield exclusively 4-methyl-N-propargylquinolin-2(1H)-one (N-alkylation), whereas 4,8-dimethylquinolin-2(1H)-one yields exclusively 4,8-dimethyl-2-propargyloxyquinoline (O-alkylation) under identical conditions (propargyl bromide, base, same solvent and temperature) [1]. This complete reversal of chemoselectivity (N vs. O) is quantitative—each reaction produces a single regioisomer—and is attributable to the steric and electronic influence of the C8 methyl group on the tautomeric equilibrium and nucleophilic character at the C2 position.

Synthetic chemistry Quinoline derivatization Regioselectivity

Lipophilicity (XLogP3) Differentiation Across Methylation Patterns

The computed partition coefficient XLogP3 for 4,8-dimethylquinolin-2-ol is 1.6, compared to 1.2 for 4-methylquinolin-2-ol and approximately 0.9 for unsubstituted 2-hydroxyquinoline [1][2]. This represents a ~33% increase in logP per methyl group at the 4-position and a further 33% increase upon addition of the 8-methyl group. The increased lipophilicity predicts enhanced membrane permeability and altered compound partitioning in both biological and separation contexts.

Drug design ADME Lipophilicity

Boiling Point: 4,8-Dimethyl vs. 4,6-Dimethyl Positional Isomer

4,8-Dimethylquinolin-2-ol has a reported boiling point of 343.3 °C at 760 mmHg, while its positional isomer 4,6-dimethylquinolin-2-ol boils at 350.9 °C at 760 mmHg—a difference of 7.6 °C . This boiling point difference enables chromatographic separation of positional isomers and serves as an additional physicochemical identifier for incoming material verification.

Analytical chemistry Separation science GC-MS

Bacterial Efflux Pump Inhibitor Potency and SAR Role

A structure-activity relationship study of quinoline-based efflux pump inhibitors (EPIs) targeting AdeABC, AdeFGH, and AdeIJK pumps in Acinetobacter baumannii identified that the simultaneous presence of C4 and C8 methyl groups on the quinoline core is a critical structural requirement for potent inhibition of the AdeG efflux pump [1]. Among 38 novel derivatives synthesized, compounds bearing the 4,8-dimethylquinolin-2-ol scaffold exhibited the strongest EPI activity, potentiating chloramphenicol by more than 16-fold (MIC reduction from 512 μg/mL to 32 μg/mL) in an AdeG-overexpressing A. baumannii strain [1]. Compounds lacking C8 methylation or bearing different substitution patterns showed diminished or absent EPI activity, establishing the 4,8-dimethyl pattern as a pharmacophoric element within this chemotype [1].

Antimicrobial resistance Efflux pump inhibition Medicinal chemistry

Evidence-Backed Application Scenarios for Procurement


Scaffold for Efflux Pump Inhibitor Development

The 4,8-dimethylquinolin-2-ol core is validated as a critical scaffold for EPI development targeting RND efflux pumps in Gram-negative bacteria. The King's College London study demonstrated that C4 and C8 dimethyl substitution is essential for AdeG pump inhibition, with optimized derivatives achieving >16-fold potentiation of chloramphenicol [1]. Procurement of the correctly substituted scaffold is mandatory for reproducing these SAR findings and advancing lead optimization programs in this therapeutic area.

Selective O-Alkylation Precursor for Heterocyclic Synthesis

The unique O-alkylation chemoselectivity of 4,8-dimethylquinolin-2-ol with propargyl bromide—contrasting with the N-alkylation observed for its 4-methyl analog—makes it the preferred starting material for synthesizing 2-propargyloxyquinoline derivatives [2]. This selectivity is quantitative and cannot be achieved using the cheaper 4-methylquinolin-2-ol, making the 4,8-dimethyl compound a non-substitutable building block for constructing dihydro[1,3]oxazolo[3,2-a]quinolinium halide libraries via halocyclization.

Lipophilicity-Tuned Fragment for Drug Discovery

With an XLogP3 of 1.6, 4,8-dimethylquinolin-2-ol occupies a lipophilicity range suitable for fragment-based drug discovery, offering higher membrane permeability potential than the mono-methyl (XLogP3 = 1.2) or unsubstituted (XLogP3 ≈ 0.9) analogs [3][4]. This 0.4–0.7 logP unit advantage translates to meaningful differences in cellular permeability predictions, making it a preferred fragment for hit identification campaigns targeting intracellular protein-protein interactions such as MDM2-MDM4 E3 ligase [5].

QC Reference Standard for Positional Isomer Identification

The distinct combination of melting point (219–221 °C), boiling point (343.3 °C), and vapor pressure (7.11 × 10⁻⁵ mmHg at 25 °C) provides a multi-parameter identity profile that differentiates 4,8-dimethylquinolin-2-ol from its 4,6-dimethyl positional isomer (boiling point 350.9 °C, vapor pressure 4.26 × 10⁻⁵ mmHg) [1]. These differences support the use of 4,8-dimethylquinolin-2-ol as a reference standard in HPLC and GC-MS method development for isomeric purity assessment in synthetic chemistry workflows.

Technical Documentation Hub

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